3-Bromo-2-chloro-5-iodoanisole

描述

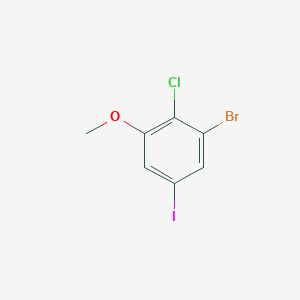

3-Bromo-2-chloro-5-iodoanisole (C₇H₅BrClIO) is a halogenated anisole derivative featuring bromine, chlorine, iodine, and a methoxy group on a benzene ring. The substituents occupy the 2-, 3-, and 5-positions, respectively. The electron-withdrawing halogens and electron-donating methoxy group create unique electronic effects, influencing reactivity in cross-coupling reactions and electrophilic substitutions.

属性

IUPAC Name |

1-bromo-2-chloro-5-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVVRCZPILNXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole. The process begins with the bromination of anisole to form 3-bromoanisole, followed by chlorination to yield 3-bromo-2-chloroanisole, and finally iodination to obtain this compound. The reactions are usually carried out under controlled conditions using appropriate halogenating agents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions: 3-Bromo-2-chloro-5-iodoanisole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed under appropriate conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or alkylated anisoles.

Oxidation and Reduction Reactions: Products include quinones or dehalogenated anisoles.

科学研究应用

3-Bromo-2-chloro-5-iodoanisole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, especially as a precursor for bioactive compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

作用机制

The mechanism of action of 3-Bromo-2-chloro-5-iodoanisole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity.

相似化合物的比较

Molecular Structure and Substituent Positioning

The positions and types of substituents significantly impact physicochemical properties and reactivity. Key analogues include:

*Calculated based on isotopic masses.

Key Observations :

- Halogen Diversity : The target compound uniquely combines Br, Cl, and I, increasing molecular weight and steric bulk compared to analogues with fewer halogens .

- Substituent Effects: The methoxy group at position 1 (anisole) acts as an electron donor, while halogens deactivate the ring. The 2-Cl and 3-Br substituents may sterically hinder reactions at adjacent positions.

Physical Properties

Trends :

生物活性

3-Bromo-2-chloro-5-iodoanisole (CAS No. 1263377-40-7) is a halogenated anisole derivative that has attracted attention due to its potential biological activities. The presence of multiple halogen atoms—bromine, chlorine, and iodine—enhances its chemical reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

Interaction with Biological Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to cell death in pathogenic organisms.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. For instance, studies have shown that similar halogenated anisoles exhibit significant antibacterial activity against various strains of bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth. However, comprehensive clinical trials are necessary to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Halogen Substituents | Notable Biological Activity |

|---|---|---|

| This compound | Br, Cl, I | Potential antimicrobial and anticancer activity |

| 2-Bromo-5-iodoanisole | Br, I | Moderate antimicrobial activity |

| 3-Bromo-4-chloroanisole | Br, Cl | Limited biological studies |

| 2-Chloro-5-iodoanisole | Cl, I | Antimicrobial activity reported |

Case Studies

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Efficacy : A study on halogenated anisoles demonstrated that compounds with multiple halogens exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.

- Cancer Cell Line Studies : Research involving structurally similar compounds has shown promising results in inhibiting the growth of various cancer cell lines, suggesting a potential pathway for further exploration of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。